Cas no 1804174-82-0 (5-Cyano-7-hydroxymethyl-1H-benzimidazole)
5-Cyano-7-hydroxymethyl-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 5-Cyano-7-hydroxymethyl-1H-benzimidazole
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- Inchi: 1S/C9H7N3O/c10-3-6-1-7(4-13)9-8(2-6)11-5-12-9/h1-2,5,13H,4H2,(H,11,12)
- InChI Key: JKSYTSNWYLVXKH-UHFFFAOYSA-N
- SMILES: OCC1=CC(C#N)=CC2=C1N=CN2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 234
- XLogP3: 0.3
- Topological Polar Surface Area: 72.7
5-Cyano-7-hydroxymethyl-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061003072-250mg |
5-Cyano-7-hydroxymethyl-1H-benzimidazole |
1804174-82-0 | 98% | 250mg |
$906.31 | 2022-04-02 | |
| Alichem | A061003072-500mg |
5-Cyano-7-hydroxymethyl-1H-benzimidazole |
1804174-82-0 | 98% | 500mg |
$1,293.71 | 2022-04-02 | |
| Alichem | A061003072-1g |
5-Cyano-7-hydroxymethyl-1H-benzimidazole |
1804174-82-0 | 98% | 1g |
$2,202.99 | 2022-04-02 |
5-Cyano-7-hydroxymethyl-1H-benzimidazole Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 5-Cyano-7-hydroxymethyl-1H-benzimidazole
Introduction to 5-Cyano-7-hydroxymethyl-1H-benzimidazole (CAS No. 1804174-82-0)
5-Cyano-7-hydroxymethyl-1H-benzimidazole, identified by the Chemical Abstracts Service Number (CAS No.) 1804174-82-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzimidazole family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural features of 5-Cyano-7-hydroxymethyl-1H-benzimidazole, particularly the presence of a cyano group at the 5-position and a hydroxymethyl group at the 7-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The benzimidazole core is a privileged structure in drug discovery, with numerous examples demonstrating its efficacy in treating various diseases, including infections, cancer, and neurological disorders. The introduction of functional groups such as cyano and hydroxymethyl into the benzimidazole framework can modulate its pharmacokinetic properties, enhance binding affinity to biological targets, and improve overall drug-like characteristics. This has led to extensive research into derivatives of benzimidazole, with 5-Cyano-7-hydroxymethyl-1H-benzimidazole being one of the compounds under active investigation.
In recent years, there has been a surge in interest regarding the development of novel antimicrobial agents due to the rise of antibiotic-resistant pathogens. Benzimidazole derivatives have shown promising activity against bacteria, fungi, and parasites. The cyano group in 5-Cyano-7-hydroxymethyl-1H-benzimidazole may serve as a pharmacophore that interacts with essential bacterial enzymes or cellular components, disrupting vital metabolic pathways. Preliminary studies have suggested that this compound exhibits inhibitory effects on certain bacterial strains, making it a potential candidate for further development as an antimicrobial agent.
Moreover, the hydroxymethyl group provides a site for further derivatization, allowing chemists to explore modifications that could enhance solubility, bioavailability, or target specificity. This flexibility makes 5-Cyano-7-hydroxymethyl-1H-benzimidazole a versatile intermediate in synthetic chemistry, enabling the rapid design and synthesis of libraries of analogs for high-throughput screening. Such an approach is increasingly employed in modern drug discovery pipelines to identify lead compounds with optimized pharmacological profiles.
The synthesis of 5-Cyano-7-hydroxymethyl-1H-benzimidazole typically involves multi-step organic reactions starting from readily available precursors. The introduction of the cyano group can be achieved through cyanation reactions, while the hydroxymethyl group can be incorporated via reduction or hydroxylation techniques. The choice of synthetic route depends on factors such as yield, scalability, and purity requirements. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been explored to improve efficiency and reduce environmental impact.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 5-Cyano-7-hydroxymethyl-1H-benzimidazole with biological targets. These studies often involve docking simulations to predict how the compound interacts with proteins or enzymes involved in disease pathways. By analyzing these interactions at an atomic level, researchers can gain insights into the mechanisms of action and identify potential modifications to enhance potency or selectivity.
The pharmacological evaluation of 5-Cyano-7-hydroxymethyl-1H-benzimidazole has revealed several interesting properties. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with cancer cell proliferation. The cyano group may play a critical role in stabilizing interactions with the active site of these enzymes, leading to disruption of their function. Additionally, the hydroxymethyl group could contribute to hydrogen bonding interactions with residues in the target protein, further enhancing binding affinity.
Preclinical studies have also explored the potential toxicity and pharmacokinetic behavior of 5-Cyano-7-hydroxymethyl-1H-benzimidazole. These studies are essential for assessing whether the compound is suitable for further development into a clinical candidate. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are carefully monitored to ensure that the compound exhibits favorable properties for therapeutic use. Any adverse effects observed during these studies would guide decisions on whether to proceed with further development or explore alternative derivatives.
The role of computational tools in drug discovery cannot be overstated. Machine learning algorithms have been increasingly used to predict biological activity based on molecular structure data. These algorithms can analyze large datasets containing known active and inactive compounds to identify patterns that correlate with biological potency. By leveraging such tools alongside traditional experimental approaches, researchers can accelerate the identification of promising candidates like 5-Cyano-7-hydroxymethyl-1H-benzimidazole for further investigation.
The future directions for research on 5-Cyano-7-hydroxymethyl-1H-benzimidazole include exploring its potential in other therapeutic areas beyond antimicrobial applications. For instance, its structural motif could be modified to develop agents targeting neurological disorders or inflammatory conditions. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into clinical applications. Such partnerships can provide resources and expertise necessary for conducting comprehensive preclinical and clinical trials.
In conclusion,5-Cyano-7-hydroxymethyl-1H-benzimidazole (CAS No. 1804174-82-0) represents an exciting opportunity in medicinal chemistry due to its unique structural features and promising biological activities. The combination of computational modeling tools with traditional synthetic methodologies enables rapid exploration of its potential as a therapeutic agent. Continued research efforts will be essential to fully elucidate its pharmacological properties and explore new avenues for medical application.
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